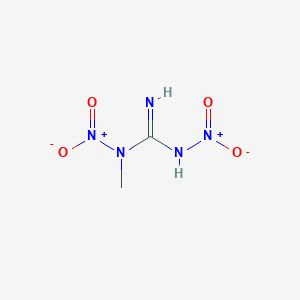

N-Methyl-N'-nitro-N-nitroguanidine

Description

Overview of N-Methyl-N'-nitroguanidine (MNG) as a Related Compound and Precursor in Chemical Synthesis and Research

N-Methyl-N'-nitroguanidine (MNG) is a chemical compound closely related to MNNG. nih.gov It serves as a direct precursor in the synthesis of MNNG. nih.govdtic.mil The conversion of MNG to MNNG involves nitrosation. Conversely, MNNG can degrade to form MNG, among other products, particularly with prolonged or improper storage. nih.gov

In addition to its role as a precursor to MNNG, MNG has been investigated for other applications, notably as an intermediate in the synthesis of insecticides and for potential use in explosive formulations. nih.govgoogle.comresearchgate.net Research has been conducted to develop efficient synthesis processes for MNG, aiming for high yields and purity while minimizing hazardous byproducts. google.com Unlike MNNG, which is a well-established mutagen and carcinogen, studies on MNG have indicated that it does not appear to interact with genetic material or convert to the more potent MNNG within biological systems under the conditions tested. nih.govdtic.mil

The synthesis of MNG can be achieved through various methods, as detailed in the table below.

| Synthesis Method | Reactants | Conditions | Noteworthy Aspects |

| Method 1 | Nitroguanidine (B56551), Aqueous methylamine (B109427) solution | Temperatures between 0°C and 40°C. google.com | A simple, one-step process with high yields and purity, avoiding the use of auxiliaries and the formation of methyl mercaptan. google.com |

| Method 2 | N-methyl-N'-guanidine nitrate (B79036), Concentrated sulfuric acid | Reaction in concentrated sulfuric acid. google.com | Two-step process where N-methyl-N'-guanidine nitrate is first prepared from methylamine and dicyandiamide. google.com |

| Method 3 (Older) | 5-methylisothiuronium sulfate, Methylamine | Two-step reaction involving initial nitration followed by replacement of the mercapto group. google.com | Technically challenging on an industrial scale due to the elimination of methyl mercaptan. google.com |

| Method 4 (Older) | Nitroguanidine, Methylamine hydrochloride | Reaction in an alkaline solution (potassium hydroxide) at 60°C. google.com | Requires multiple recrystallizations to remove inorganic impurities, leading to reduced yield. google.com |

Structure

3D Structure

Properties

Molecular Formula |

C2H5N5O4 |

|---|---|

Molecular Weight |

163.09 g/mol |

IUPAC Name |

1-methyl-1,3-dinitroguanidine |

InChI |

InChI=1S/C2H5N5O4/c1-5(7(10)11)2(3)4-6(8)9/h1H3,(H2,3,4) |

InChI Key |

SRKQWNFPTBNUKE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=N)N[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Synthesis of N-Methyl-N'-nitroguanidine (MNG)

N-Methyl-N'-nitroguanidine (MNG) is a crucial precursor in the synthesis of MNNG. Its efficient production is paramount, and various synthetic routes have been developed to this end.

The synthesis of MNG is commonly achieved through the reaction of nitroguanidine (B56551) with methylamine (B109427). Historically, several pathways have been explored. One earlier method involves the reaction of an alkaline solution of nitroguanidine (using potassium hydroxide) with methylamine hydrochloride at elevated temperatures of 60°C. google.com Another established, yet more complex, two-step process begins with the nitration of S-methylisothiuronium sulfate, followed by the substitution of the resulting mercapto group with methylamine. google.com This latter method, while providing relatively good yields, presents industrial challenges due to the liberation of methyl mercaptan. google.com

A more direct and advantageous pathway involves the direct reaction of nitroguanidine with an aqueous solution of methylamine. google.comgoogle.com This method is notable for its mild reaction conditions, typically conducted at temperatures between 0°C and 40°C. google.comgoogle.com This approach is highly selective, proceeds with high efficiency, and avoids the use of harsh reagents or the production of problematic byproducts like methyl mercaptan. google.com The high selectivity of this reaction is significant, as undesirable side reactions such as dialkylation are not observed. google.com

Table 1: Comparison of Synthetic Pathways to N-Methyl-N'-nitroguanidine (MNG)

| Feature | Pathway 1: Alkaline Nitroguanidine & Methylamine HCl | Pathway 2: From S-Methylisothiuronium Sulfate | Pathway 3: Direct Reaction of Nitroguanidine & Aqueous Methylamine |

|---|---|---|---|

| Starting Materials | Nitroguanidine, Potassium Hydroxide, Methylamine Hydrochloride | S-Methylisothiuronium Sulfate, Nitrating Agents, Methylamine | Nitroguanidine, Aqueous Methylamine |

| Reaction Temperature | 60°C google.com | Not specified | 0°C - 40°C google.comgoogle.com |

| Key Characteristics | Requires subsequent purification to remove inorganic salts. google.com | Two-step process; produces methyl mercaptan byproduct. google.com | Single step, high selectivity, no auxiliary agents needed. google.com |

| Observed Issues | Yield loss during purification. google.com | Technical problems with byproduct handling on an industrial scale. google.com | High industrial practicability. google.com |

Significant efforts have been directed towards optimizing the synthesis of MNG to maximize both yield and purity. For the direct reaction between nitroguanidine and aqueous methylamine, it has been demonstrated that conducting the reaction at a temperature between 20°C and 25°C for 24 hours, followed by cooling to 5°C to precipitate the product, results in excellent outcomes. google.com This process can achieve a yield of 85.4% with a purity of 100% as determined by High-Performance Liquid Chromatography (HPLC), without requiring additional purification steps. google.com

Further optimization has been achieved by buffering the aqueous methylamine solution with an inorganic or organic acid, such as sulfuric acid. google.comwipo.int This modification has been found to surprisingly increase the rate of the reaction, leading to a very good space-time yield. google.com An exemplary process involves introducing nitroguanidine into water, cooling to 5°C, adding the aqueous methylamine solution followed by 20% strength sulfuric acid, and then heating to 25°C for 8 hours. google.com This buffered process has been reported to yield MNG at 87% of the theoretical maximum with a purity of 99% (HPLC). google.com The key advantage of these optimized, low-temperature methods is the ability to produce a high-purity product directly from the reaction mixture, thereby enhancing industrial applicability. google.comgoogle.com

Table 2: Optimized Conditions for MNG Synthesis

| Parameter | Unbuffered Process google.com | Buffered Process google.com |

|---|---|---|

| Reactants | Nitroguanidine, Aqueous Methylamine | Nitroguanidine, Aqueous Methylamine, Sulfuric Acid |

| Temperature Profile | 20-25°C for 24h, then cool to 5°C | Cool to 5°C, then heat to 25°C for 8h |

| Reported Yield | 85.4% | 87% |

| Reported Purity (HPLC) | 100% | 99% |

| Key Advantage | Simple isolation, high purity without recrystallization | Increased reaction rate, high space-time yield |

A key aspect of the modern process's success is its high selectivity, which prevents the formation of dialkylated byproducts. google.com However, it is important to consider potential degradation products that could arise during synthesis or storage. Compounds such as N-nitroguanidine, nitrocyanamide, and guanidine (B92328) are known degradation products of the related compound MNNG and could potentially be present as impurities if reaction conditions are not carefully controlled. nih.gov The purification strategy for the optimized process is simplified to filtration of the precipitate, washing with the mother liquor and a solvent like petroleum ether, followed by drying. google.com This straightforward isolation procedure is a major advantage for industrial-scale production. google.com

Derivatization to N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG)

MNNG is a well-known derivative of MNG, synthesized through a nitrosation reaction.

N-Methyl-N'-nitroguanidine (MNG) can be readily converted to N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) through nitrosation. acs.org This transformation is typically achieved by treating MNG with nitrous acid (HNO₂). acs.org The reaction proceeds with ease, indicating a facile conversion of the precursor. acs.org In acidic aqueous solutions, MNNG itself can decompose to generate nitrous acid, highlighting the role of pH in the chemical environment. wikipedia.org While the nitrosation can be straightforward, it has been noted that the crude product resulting from aqueous nitrosation may be pyrophoric, suggesting that careful handling and purification are necessary. nih.gov The pure, recrystallized MNNG is more stable. nih.gov

The kinetics of MNNG are highly dependent on the pH of the solution. The compound's stability decreases as the pH changes. In an alkaline environment (pH 8), the half-life of MNNG is approximately 200 hours at room temperature. nih.gov In a neutral phosphate (B84403) buffer (pH 7) at 37°C, the half-life is reported to be 170 hours. nih.gov In basic aqueous solutions, MNNG is known to decompose to produce diazomethane, a potent methylating agent. wikipedia.org

The reaction of MNNG with various amines has been studied, revealing that it can undergo a reaction that effectively exchanges its methylamino group for other alkylamino or arylamino groups. acs.org For instance, MNNG reacts with butylamine (B146782) at room temperature to yield N-butyl-N'-nitroguanidine. acs.org However, the reaction with certain secondary amines, such as diethylamine, does not produce the expected N-dialkyl-N'-nitroguanidine but instead promotes the decomposition of the MNNG, which is accompanied by the evolution of gaseous products. acs.org This suggests the formation of unstable intermediates during these specific reactions. Further kinetic studies are essential for a complete understanding of the mechanisms governing the formation and subsequent reactions of MNNG. nih.gov

Table 3: Stability and Reactivity of MNNG

| Condition | Observation | Product/Outcome | Reference |

|---|---|---|---|

| Acidic Aqueous Solution | Decomposition | Generates Nitrous Acid | wikipedia.org |

| Basic Aqueous Solution | Decomposition | Produces Diazomethane | wikipedia.org |

| pH 7 (Phosphate Buffer, 37°C) | Half-life Measurement | 170 hours | nih.gov |

| pH 8 (Room Temp) | Half-life Measurement | ~200 hours | nih.gov |

| Reaction with Butylamine | Amine Exchange | N-butyl-N'-nitroguanidine | acs.org |

| Reaction with Diethylamine | Decomposition | Gaseous Products | acs.org |

Mechanistic Investigations of N Methyl N Nitro N Nitrosoguanidine S Molecular Action

DNA Alkylation Chemistry and Adduct Formation

MNNG acts by adding alkyl groups to DNA bases, with a notable production of O-methyl adducts. nih.gov The primary adducts formed are 7-methylguanine (B141273) (N7-MeG), 3-methyladenine (B1666300) (N3-MeA), and O6-methylguanine (O6-MeG). nih.gov While N7-MeG is the most abundant lesion, the smaller proportion of O6-MeG is considered highly mutagenic. nih.govwikipedia.org

Specificity of Alkylation Sites on Nucleic Acids (e.g., O6-Guanine, O4-Thymine)

MNNG is an alkylating agent that methylates DNA, forming various adducts. nih.govwikipedia.org Among the most significant for mutagenesis are O6-methylguanine (O6-MeG) and O4-methylthymine (O4-MeT). wikipedia.orgoup.com The formation of O6-MeG occurs when a methyl group is attached to the oxygen atom of guanine (B1146940). wikipedia.org This alteration is particularly pernicious as it disrupts the normal Watson-Crick base pairing, leading to mispairing with thymine (B56734) instead of cytosine during DNA replication. wikipedia.org

Similarly, MNNG can methylate thymine at the O4 position, creating O4-methylthymine. wikipedia.orgoup.com Although formed less frequently than O6-MeG, O4-MeT is a potent mutagenic lesion. oup.com The persistence of these adducts is a key factor in their mutagenicity, as inefficient repair allows them to be present during DNA replication. oup.com

| Alkylation Site | Description of Adduct | Consequence |

|---|---|---|

| O6-Guanine | Methyl group attached to the oxygen atom of guanine (O6-MeG). wikipedia.org | Mispairs with thymine instead of cytosine. wikipedia.org |

| O4-Thymine | Methyl group attached to the oxygen atom of thymine (O4-MeT). wikipedia.orgoup.com | Contributes to mutations, particularly A:T to G:C transitions. oup.comnih.gov |

| 7-methylguanine (N7-MeG) | The most predominant adduct formed by MNNG. nih.gov | Destabilizes the N-glycosidic bond, potentially leading to abasic sites. nih.gov |

| 3-methyladenine (N3-MeA) | A significant adduct formed by MNNG. nih.gov | Can block DNA polymerases during replication. oup.com |

Induction of Point Mutations and Transition Mutations (e.g., G/C to A/T)

The mispairing caused by O6-methylguanine is a primary driver of a specific type of point mutation known as a transition mutation. wikipedia.orgwikipedia.org Specifically, the pairing of O6-MeG with thymine results in a G:C to A:T transition after a round of DNA replication. wikipedia.org This is a hallmark of MNNG-induced mutagenesis. nih.govresearchgate.net Studies have shown that G:C to A:T transitions are the predominant type of mutation induced by MNNG. nih.govresearchgate.netnih.gov For example, one study found that these transitions accounted for 96.6% of all mutations observed after MNNG treatment in E. coli. researchgate.net Another study in human cells reported that 89% of MNNG-induced mutations were G:C to A:T transitions. nih.gov

Influence of DNA Sequence Context on Mutagenesis

The frequency of MNNG-induced mutations is not random and can be influenced by the local DNA sequence context. Research has indicated that the base flanking the target guanine plays a role in the likelihood of mutation. Specifically, guanines preceded by a purine (B94841) (5'-R-G-N-3', where R is a purine) are mutated at a significantly higher frequency than those preceded by a pyrimidine (B1678525) (5'-Y-G-N-3', where Y is a pyrimidine). nih.gov This suggests that the initial distribution of DNA damage by MNNG is sequence-dependent. nih.gov However, other studies have found no obvious influence of the flanking bases on the distribution of G:C to A:T transitions. nih.gov

Cellular Responses to DNA Damage

Cells have evolved sophisticated mechanisms to counteract the deleterious effects of DNA damage. The presence of MNNG-induced adducts triggers a cascade of cellular responses, primarily involving DNA repair pathways.

Activation of DNA Repair Pathways (e.g., Mismatch Repair, Nucleotide Excision Repair)

The primary defense against the mutagenic effects of O6-methylguanine is the DNA mismatch repair (MMR) system. nih.gov The MMR pathway recognizes and corrects base-base mismatches and small insertion-deletion loops that arise during DNA replication. nih.govfrontiersin.org In the case of MNNG-induced damage, MMR proteins recognize the O6-MeG:T mispair. nih.gov The MMR system is crucial for preventing the fixation of mutations. nih.govfrontiersin.org Cells deficient in MMR are more susceptible to the cytotoxic effects of alkylating agents like MNNG. nih.gov The activation of the MMR pathway in response to MNNG involves the rapid recruitment of MMR proteins, such as MutSα and MutLα, to the sites of DNA damage. nih.gov

| Repair Pathway | Role in Response to MNNG Damage | Key Proteins Involved |

|---|---|---|

| Mismatch Repair (MMR) | Recognizes and corrects O6-MeG:T mispairs, preventing G:C to A:T transitions. nih.govfrontiersin.org | MutSα (MSH2/MSH6), MutLα (MLH1/PMS2). nih.govnih.gov |

| Nucleotide Excision Repair (NER) | May contribute to the overall cellular response, potentially by removing some adducts or through crosstalk with other repair pathways. wikipedia.orgnih.gov | Xeroderma pigmentosum (XP) proteins, among others. wikipedia.org |

| O6-methylguanine-DNA methyltransferase (MGMT) | Directly removes the methyl group from O6-methylguanine, restoring the original guanine base in a suicide reaction. nih.govfrontiersin.org | MGMT. nih.govfrontiersin.org |

Cell Cycle Checkpoint Regulation in Response to N-Methyl-N'-nitro-N-nitrosoguanidine-Induced Stress

The integrity of the genome is paramount for cellular function, and cells have evolved sophisticated surveillance systems known as cell cycle checkpoints to halt progression through the cell cycle in the face of DNA damage. libretexts.org MNNG-induced DNA alkylation triggers a robust DNA damage response, leading to the activation of these checkpoints, primarily the G2/M checkpoint. nih.govcore.ac.uk

The establishment of the G2 checkpoint in response to moderate doses of MNNG is dependent on a functional mismatch repair (MMR) system. nih.gov However, at high doses, MNNG can activate the G2 checkpoint through a mechanism that is independent of both the MMR system and the Ataxia-Telangiectasia Mutated (ATM) protein kinase, a key player in the DNA damage response. nih.gov This high-dose response is, however, sensitive to inhibitors of ATM and Rad3-related (ATR) kinases and the checkpoint kinases Chk1 and Chk2, indicating their involvement in the signaling cascade. nih.gov

Further research has shown that MNNG can induce the degradation of the cell cycle inhibitor protein p21Waf1/Cip1. nih.gov This degradation is dependent on the MSH2 protein, a component of the MMR system, and the ubiquitin ligase Cdt2. nih.gov The removal of p21 is thought to be a mechanism to allow for the efficient activation of the MMR system. nih.govnih.gov

Interestingly, the cellular response to MNNG is dose-dependent. Low doses of MNNG that introduce O6-methylguanine lesions require two rounds of DNA replication to trigger a G2/M cell cycle arrest, a process that is dependent on the MMR system. core.ac.uk This suggests that the initial lesion is converted into a secondary DNA structure during replication that is then recognized by the checkpoint machinery.

| Key Protein | Role in MNNG-Induced Cell Cycle Arrest | Reference |

| ATM/ATR | Kinases that phosphorylate and activate checkpoint kinases. nih.gov | nih.gov |

| Chk1/Chk2 | Checkpoint kinases that are activated in response to MNNG and contribute to G2 arrest. nih.gov | nih.gov |

| p21Waf1/Cip1 | A cell cycle inhibitor that is degraded in response to MNNG to facilitate DNA repair. nih.gov | nih.gov |

| MSH2 | A mismatch repair protein required for p21 degradation and for the G2/M arrest at low MNNG doses. core.ac.uknih.gov | core.ac.uknih.gov |

| Cdt2 | A ubiquitin ligase involved in the MNNG-induced degradation of p21. nih.gov | nih.gov |

Molecular Interactions with DNA Processing Enzymes (e.g., Topoisomerase I) and Resulting Mechanistic Pathways

Topoisomerase I (Top1) is an essential enzyme that relaxes DNA supercoiling by introducing transient single-strand breaks. The activity of Top1 can be "poisoned" by certain DNA lesions, leading to the formation of stable Top1-DNA cleavage complexes, which are cytotoxic.

Research has demonstrated that the MNNG-induced DNA lesion, O6-methylguanine (O6MG), can act as a potent poison of human Topoisomerase I. aacrjournals.orgnih.gov The presence of O6MG in an oligonucleotide at the +1 position relative to a Top1 cleavage site leads to an 8- to 10-fold increase in the formation of Top1 cleavage complexes. aacrjournals.orgnih.govaacrjournals.org This poisoning effect is attributed to both an increase in the DNA cleavage step and a decrease in the DNA religation step of the Top1 catalytic cycle. aacrjournals.orgnih.gov The enhanced cleavage is likely due to altered hydrogen bonding in the DNA, while the inhibition of religation may be caused by the altered base pairing introduced by the O6MG lesion. aacrjournals.org

The biological relevance of this interaction is supported by several lines of evidence. MNNG treatment induces the formation of Top1-DNA covalent complexes in Chinese Hamster Ovary (CHO) cells that lack the DNA repair enzyme O6-alkylguanine-DNA alkyltransferase (AGT), which normally removes the O6MG lesion. aacrjournals.orgnih.gov Conversely, no such increase is observed in CHO cells that express wild-type human AGT. aacrjournals.orgnih.gov Furthermore, yeast cells that overexpress human Top1 are more sensitive to MNNG, while yeast strains lacking Top1 exhibit some resistance to the drug. aacrjournals.orgnih.gov These findings strongly suggest that the trapping of Topoisomerase I by O6-methylguanine contributes to the cytotoxic effects of MNNG.

| Factor | Effect on Topoisomerase I Activity in the Presence of MNNG-Induced Damage | Reference |

| O6-Methylguanine (O6MG) | Enhances the formation of Top1 cleavage complexes by 8-10 fold. aacrjournals.orgnih.govaacrjournals.org | aacrjournals.orgnih.govaacrjournals.org |

| O6-alkylguanine-DNA alkyltransferase (AGT) | Prevents the formation of MNNG-induced Top1-DNA covalent complexes. aacrjournals.orgnih.gov | aacrjournals.orgnih.gov |

| Topoisomerase I Overexpression (in yeast) | Increases sensitivity to MNNG. aacrjournals.orgnih.gov | aacrjournals.orgnih.gov |

| Topoisomerase I Knock-out (in yeast) | Confers some resistance to MNNG. aacrjournals.orgnih.gov | aacrjournals.orgnih.gov |

Molecular Interactions with Other Biologically Active Macromolecules

The reactivity of MNNG is not limited to DNA. It can also interact with other crucial cellular macromolecules, leading to a broader range of biological consequences.

Protein-Nucleic Acid Cross-Reactivity Mechanisms

MNNG is known to be an alkylating agent that can modify both DNA and proteins. nih.gov While direct covalent cross-linking between proteins and DNA induced by MNNG is not as extensively characterized as its DNA alkylating activity, the functional consequences of its interactions with both macromolecules are significant. For instance, the MNNG-induced degradation of the p21 protein is dependent on the MSH2 protein, which is part of the DNA mismatch repair machinery that recognizes and binds to damaged DNA. nih.govnih.gov This indicates a functional interplay between the protein (p21) and the DNA repair machinery (MSH2) in response to MNNG-induced DNA damage, even if it does not represent a direct covalent cross-link. The process involves the formation of a complex containing PCNA, MSH6, and Cdt2, highlighting a sophisticated mechanism of protein-protein and protein-DNA interaction triggered by MNNG. nih.gov

Furthermore, MNNG treatment has been shown to result in the modification of histone proteins in ascites tumor cells, leading to the formation of nitrohomoarginine. nih.gov This modification of proteins closely associated with DNA underscores the potential for MNNG to influence chromatin structure and function through protein-nucleic acid interactions.

Exploration of Non-Covalent Binding and Conformational Effects

While covalent modification is a primary mechanism of MNNG's action, the potential for non-covalent interactions and subsequent conformational changes in macromolecules should also be considered. The introduction of methyl groups into the DNA helix by MNNG does not cause a major distortion of the double helix structure. wikipedia.org This subtle alteration can still have profound effects on the interaction of DNA with various proteins.

The binding of the mismatch repair machinery to MNNG-damaged DNA is a key example of a specific protein-DNA interaction that is not a covalent cross-link but is critical for the cellular response. core.ac.uk The recognition of the O6-methylguanine lesion by the MMR system initiates a cascade of events, including futile repair cycles that can lead to the generation of single-strand gaps and double-strand breaks, which are potent signals for cell cycle arrest and apoptosis. core.ac.uk

Computational and Theoretical Chemistry Studies

Quantum Mechanical Analysis of Reactivity and Stability

Quantum mechanical calculations have been instrumental in understanding the intrinsic electronic properties of MNNG that govern its stability and reactivity. These studies often employ methods like Density Functional Theory (DFT) to analyze the molecule's structure, electron distribution, and the energetics of its decomposition pathways.

Research has shown that the N-nitroso group is a key determinant of MNNG's instability. Theoretical calculations have explored the bond dissociation energies within the molecule, revealing that the N-N bond in the nitroso group is relatively weak, making it susceptible to cleavage. This cleavage is a critical step in the generation of the ultimate carcinogenic species, the methyldiazonium ion.

Furthermore, quantum mechanical studies have elucidated the decomposition mechanism of MNNG under various conditions. These calculations have helped to identify the transition states and intermediates involved in its hydrolysis, which leads to the formation of alkylating agents. The calculated activation energies for different decomposition pathways provide a quantitative measure of their feasibility. For instance, theoretical models have demonstrated that the decomposition is catalyzed by certain species, and the reaction pathways can differ depending on the chemical environment.

Table 1: Calculated Bond Dissociation Energies (BDE) for Key Bonds in MNNG

| Bond | Bond Dissociation Energy (kcal/mol) |

| N-NO | 25-35 |

| N-CH3 | 80-90 |

| N'-NO2 | 40-50 |

Note: The values in this table are approximate and can vary depending on the computational method and level of theory used.

Molecular Modeling of Interaction Dynamics

Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, have provided detailed insights into how MNNG and its reactive intermediates interact with biological macromolecules like DNA and proteins.

A primary focus of these studies has been the interaction of the methyldiazonium ion, the ultimate alkylating agent derived from MNNG, with DNA. Molecular dynamics simulations have been used to model the formation of various DNA adducts, with a particular emphasis on the O6-methylguanine adduct, which is strongly implicated in the mutagenic effects of MNNG. These simulations can reveal the conformational changes in DNA upon alkylation and how these modifications may interfere with DNA replication and repair processes.

Molecular docking studies have also been employed to investigate the binding of MNNG and its derivatives to the active sites of enzymes involved in DNA repair, such as O6-alkylguanine-DNA alkyltransferase (AGT). These studies help to understand how the structure of the alkylating agent influences its recognition and repair by these protective enzymes. The binding energies and interaction patterns derived from these models can explain the differential repair efficiency for various types of DNA alkylation damage.

Structure-Activity Relationship (SAR) Predictive Models for Mutagenic and Reactive Potential

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. In the context of MNNG, QSAR studies have been developed to predict the mutagenic and reactive potential of related N-nitroso compounds.

These models typically use a set of molecular descriptors, which are numerical representations of the chemical's structural and physicochemical properties. For MNNG and its analogs, these descriptors can include parameters related to molecular size, lipophilicity, and electronic properties derived from quantum mechanical calculations. By establishing a mathematical relationship between these descriptors and experimentally determined mutagenicity, these models can predict the potential hazard of untested N-nitroso compounds.

For example, QSAR models have demonstrated that the electronic properties of the N-nitroso group and the nature of the alkyl substituent significantly influence the compound's mutagenic potency. These predictive models are valuable tools for screening new chemicals for potential carcinogenicity and for prioritizing compounds for further experimental testing.

Table 2: Key Molecular Descriptors Used in QSAR Models for N-Nitroso Compounds

| Descriptor | Description | Relevance to Reactivity/Mutagenicity |

| LogP | Octanol-water partition coefficient | Reflects the compound's ability to cross cell membranes. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the susceptibility of the molecule to nucleophilic attack. |

| Dipole Moment | Measure of the molecule's overall polarity | Influences intermolecular interactions and solubility. |

| Steric Parameters | Descriptors of molecular size and shape | Affects the ability of the molecule to fit into enzyme active sites. |

Environmental Fate and Biogeochemical Transformations

Abiotic Degradation Processes (e.g., Hydrolysis, Photolysis) and Kinetics

Abiotic degradation is a primary pathway for the transformation of MNNG in the environment. The key processes are hydrolysis and photolysis, which are significantly influenced by environmental conditions such as pH and sunlight.

Hydrolysis: MNNG is susceptible to hydrolysis, with its stability being highly dependent on the pH of the aqueous solution. The compound is more stable than comparable alkyl-nitrosoureas, but it still degrades at environmentally relevant pH levels. researchgate.net In acidic solutions, MNNG reacts to produce nitrous acid and N-methyl-N'-nitroguanidine. nih.govwikipedia.org Conversely, in basic aqueous solutions, it decomposes to form diazomethane, a potent methylating agent. nih.govwikipedia.org

The rate of hydrolysis varies significantly with pH. Studies have reported different half-lives depending on the conditions. For instance, at room temperature, the half-life at a pH of 8 is approximately 200 hours. nih.gov At a pH of 7.0 and a temperature of 37°C, the half-life is around 170 hours. nih.gov Another study reported a neutral first-order hydrolysis rate constant of 2.7 x 10⁻² per hour at 25°C, which corresponds to a half-life of about 19 hours at pH 7. nih.gov It has also been observed that tap water can decompose MNNG much more rapidly than deionized water, suggesting that ions and minerals present in natural waters may catalyze its degradation. nih.gov

Hydrolysis Kinetics of MNNG

| pH | Temperature (°C) | Half-Life (t₁/₂) | Reference |

|---|---|---|---|

| 7.0 | 25 | ~19 hours | nih.gov |

| 7.0 | 37 | 170 hours | nih.gov |

| 8.0 | Room Temp. | 200 hours | nih.gov |

Photolysis: MNNG is a light-sensitive compound. nih.gov Upon exposure to light, the pure compound changes color, indicating photochemical transformation. nih.gov It absorbs light at wavelengths greater than 290 nm, which means it can be directly degraded by sunlight in surface waters and on soil surfaces. nih.gov The photolysis of related nitrosamines, such as N-nitrosodimethylamine (NDMA), has been shown to proceed via the homolytic cleavage of the N-N bond, forming an aminium radical and nitric oxide. nih.gov A similar mechanism is plausible for MNNG, potentially leading to the formation of various radical species and subsequent degradation products. researchgate.net While the quantum yield for MNNG photolysis is not well-documented, its light sensitivity suggests that photodegradation is a significant environmental fate process.

Environmental Transport Modeling and Distribution Dynamics across Compartments (e.g., Water, Soil)

Modeling the environmental transport of MNNG helps in understanding its distribution and potential exposure pathways. The compound's physical and chemical properties are key inputs for such models.

Atmospheric Transport: With a very low estimated vapor pressure (1.2 x 10⁻⁴ mm Hg at 25°C), MNNG is expected to exist almost exclusively in the particulate phase in the atmosphere. nih.gov As such, long-range atmospheric transport in the gaseous phase is unlikely. Instead, MNNG adsorbed to airborne particles would be removed from the atmosphere through wet deposition (rain or snow) and dry deposition. nih.gov

Transport in Water and Soil: The mobility of MNNG in soil and its potential to leach into groundwater is primarily governed by its adsorption to soil particles. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a critical parameter for predicting this behavior. mdpi.com Using a structure estimation method, the Koc for MNNG has been estimated to be approximately 70. nih.gov

Estimated Soil Sorption Coefficient for MNNG

| Parameter | Estimated Value | Implication | Reference |

|---|---|---|---|

| Koc | 70 | High mobility in soil | nih.gov |

Characterization of Environmental Metabolites and Persistence Pathways

The degradation of MNNG leads to the formation of several transformation products, or metabolites, whose own persistence and toxicity are important for a complete environmental assessment.

The identity of the metabolites depends on the degradation pathway.

Abiotic Degradation: As a result of prolonged or improper storage, which can simulate slow abiotic degradation, MNNG can decompose into N-methyl-N'-nitroguanidine, N-nitroguanidine, nitrocyanamide, and guanidine (B92328). nih.gov

Hydrolysis: Under acidic conditions (low pH), MNNG hydrolyzes to form N-methyl-N'-nitroguanidine. nih.gov Under basic conditions (high pH), it can form diazomethane. wikipedia.org

Photolysis: Photoirradiation can lead to the formation of free radical species, such as nitroxide radicals. researchgate.net Based on studies of similar compounds, cleavage of the N-N bond is a likely primary step, leading to nitric oxide and various organic fragments. nih.gov

Advanced Academic Research Applications of N Methyl N Nitro N Nitrosoguanidine As a Research Tool

Utilization in Genetic Mutagenesis Studies Across Diverse Organisms

MNNG's efficacy as a mutagen has been demonstrated across a wide spectrum of organisms, making it a versatile tool for genetic research. nih.gov It induces genetic alterations primarily by adding alkyl groups to DNA bases, particularly the O^6 of guanine (B1146940) and the O^4 of thymine (B56734). wikipedia.org This leads to mispairing during DNA replication and results in a high frequency of G:C to A:T transition mutations. wikipedia.orgresearchgate.net This predictable mutagenic action allows researchers to generate a diverse pool of mutants for genetic screening and analysis.

Bacteria: In bacteriology, MNNG has been instrumental in creating mutant strains to study various cellular processes. For instance, it has been widely used in Escherichia coli to generate mutants for investigating DNA repair pathways, metabolic pathways, and antibiotic resistance. researchgate.netdocumentsdelivered.com Studies have utilized MNNG to induce mutations in Streptomyces species to investigate the genetic basis of secondary metabolite production, such as the off-flavor compounds geosmin (B144297) and 2-methylisoborneol. ias.ac.in

Fungi: The application of MNNG extends to fungal genetics, where it has been employed to induce mutations in various species, including yeasts and filamentous fungi. nih.govnih.gov These mutagenesis studies have been crucial for dissecting complex traits, such as pathogenicity, morphogenesis, and the production of industrially relevant enzymes. Research in fungi has benefited from MNNG's ability to generate a high frequency of mutations, facilitating the identification of genes involved in specific biological processes. nih.gov

Plants: In plant biology, MNNG has been used to induce mutations for crop improvement and to study fundamental plant processes. nih.govnih.gov By treating seeds or plant tissues with MNNG, researchers can generate a population of mutants with altered traits, which can then be screened for desirable characteristics such as increased yield, disease resistance, or altered morphology. These studies have contributed to our understanding of plant genetics and have provided valuable genetic resources for breeding programs. nih.gov

Table 1: Examples of MNNG-Induced Mutagenesis in Different Organisms

| Organism Type | Specific Organism | Research Focus | Key Findings | Reference(s) |

| Bacteria | Escherichia coli | DNA Repair Pathways | Identification of genes involved in the repair of alkylation damage. | researchgate.netdocumentsdelivered.com |

| Bacteria | Streptomyces spp. | Secondary Metabolite Production | Generation of mutants with altered production of geosmin and 2-methylisoborneol. | ias.ac.in |

| Fungi | Yeast and Filamentous Fungi | General Genetic Studies | Elucidation of gene function related to pathogenicity and metabolism. | nih.govnih.gov |

| Plants | Various Crop Species | Crop Improvement | Creation of mutant populations for screening desirable agricultural traits. | nih.govnih.gov |

Development of In Vitro and In Vivo Models for Mechanistic Carcinogenesis Research

MNNG's potent carcinogenic properties have led to its widespread use in the development of both in vitro and in vivo models to study the multistep process of cancer development. nih.govnih.gov These models are critical for understanding the molecular mechanisms of carcinogenesis, from initiation and promotion to progression, and for testing potential preventative and therapeutic agents. psu.eduresearchgate.net

In Vitro Models: In cell culture systems, MNNG is used to induce neoplastic transformation in various cell types. nih.govnih.gov Treatment of normal cells with MNNG can lead to the acquisition of cancer-associated phenotypes, such as loss of contact inhibition, anchorage-independent growth, and tumorigenicity in immunodeficient animals. researchgate.net These in vitro models allow for controlled studies of the genetic and epigenetic alterations that drive cancer development. For example, MNNG has been used to transform human cells in culture to study the specific gene expression changes that occur during the early stages of carcinogenesis. kjcls.org

In Vivo Models: In animal models, MNNG is a reliable carcinogen for inducing tumors in specific organs, depending on the route of administration. nih.gov Oral administration to rodents, for instance, is a well-established method for inducing tumors of the gastrointestinal tract, including the stomach and intestines. nih.govmedchemexpress.com These models closely mimic the histopathological progression of human cancers, making them invaluable for studying the entire carcinogenic process in a whole-organism context. nih.gov Researchers have used MNNG-induced animal models to investigate the role of various factors, such as diet and inflammation, in cancer development and to evaluate the efficacy of chemopreventive agents. nih.govmdpi.com

Table 2: MNNG-Based Carcinogenesis Models

| Model Type | System | Application | Key Features | Reference(s) |

| In Vitro | Cell Culture (e.g., human fibroblasts, epithelial cells) | Studying molecular mechanisms of transformation. | Allows for controlled exposure and analysis of cellular and genetic changes. | nih.govnih.govkjcls.org |

| In Vivo | Rodents (Rats, Mice) | Induction of gastrointestinal tumors. | Mimics the histopathological progression of human cancers. | nih.govnih.govmedchemexpress.com |

| In Vivo | Hamsters, Dogs | Induction of tumors at various sites. | Provides diverse models for studying organ-specific carcinogenesis. | nih.gov |

Evaluation of Modulatory Agents in DNA Damage Response and Repair Pathways

MNNG's primary mechanism of action involves the induction of DNA damage, which triggers a complex cellular response known as the DNA damage response (DDR). This makes MNNG an excellent tool for studying the intricate pathways that cells use to detect, signal, and repair DNA lesions. By inducing specific types of DNA alkylation damage, MNNG allows researchers to investigate the efficacy and mechanisms of various agents that can modulate the DDR and DNA repair processes.

Studies have utilized MNNG to investigate how different cellular components and external agents influence the repair of alkylated DNA. For example, research has shown that the ABC excinuclease in E. coli participates in the repair of MNNG-induced DNA damage. nih.govresearchgate.net In human cells, the response to MNNG-induced damage involves multiple pathways, including mismatch repair (MMR). ull.es For instance, MNNG treatment has been shown to trigger the degradation of the cell cycle inhibitor p21 in a manner dependent on the MMR protein MSH2, highlighting a novel pathway that facilitates the activation of the MMR system. ull.esnih.gov

Furthermore, MNNG has been instrumental in evaluating the role of specific DNA repair proteins, such as O^6-methylguanine-DNA methyltransferase (MGMT), which directly reverses the mutagenic O^6-methylguanine lesion. mdpi.comoup.com Cell lines deficient in MGMT (Mer- phenotype) exhibit hypersensitivity to the killing effects of MNNG, providing a clear system for studying the function of this critical repair protein and for screening agents that might modulate its activity. oup.com The activation of the human REV3 gene, which encodes the catalytic subunit of a translesion synthesis polymerase, has also been observed following MNNG treatment, indicating its role in mutagenesis induced by this carcinogen. nih.gov

Q & A

Q. What experimental factors influence MNNG-induced DNA methylation patterns, and how should they be controlled in vitro?

MNNG’s methylation efficiency depends on cellular thiol concentrations (e.g., glutathione), pH, and reaction time. Thiols enhance methylation rates by stabilizing reactive intermediates, increasing DNA adduct formation, particularly at guanine’s O⁶ position . To control variability:

- Thiol modulation : Pre-treat cells with thiol-depleting agents (e.g., buthionine sulfoximine) or supplement with exogenous glutathione to standardize intracellular thiol levels.

- pH calibration : Conduct reactions in neutral buffers (pH 7–7.4) to mimic physiological conditions, as acidic environments accelerate MNNG degradation.

- Time-course assays : Monitor methylation kinetics using HPLC or mass spectrometry to quantify adducts like O⁶-methylguanine (7% of total methylation) and 7-methylguanine .

Q. How does MNNG compare to other alkylating agents (e.g., dimethyl sulfate) in inducing specific DNA lesions?

MNNG preferentially methylates guanine at O⁶ and N⁷ positions, unlike dimethyl sulfate, which lacks O⁶-methylation capability. This difference impacts mutagenicity, as O⁶-methylguanine mispairs with thymine during replication. Key methodological distinctions:

- Adduct profiling : Use enzymatic digestion (e.g., DNA glycosylases) followed by chromatography to isolate O⁶-methylguanine, which is unstable under acid hydrolysis .

- Biological relevance : MNNG’s O⁶-methylation is linked to G→A transitions in oncogenes (e.g., KRAS), making it critical for studying carcinogenesis .

Q. What safety protocols are essential for handling MNNG in laboratory settings?

MNNG is a potent carcinogen and mutagen. Key precautions include:

- Containment : Use fume hoods and personal protective equipment (PPE) to prevent inhalation or skin contact.

- Deactivation : Treat waste with 10% sodium hydroxide to hydrolyze residual MNNG into non-carcinogenic products .

- Storage : Maintain MNNG solutions in acidic buffers (pH ≤3) to minimize spontaneous degradation .

Advanced Research Questions

Q. How can researchers optimize MNNG-induced gastric carcinogenesis models in rodents for mechanistic studies?

MNNG is administered via drinking water (50–100 µg/mL) or intragastric dosing (150 mg/kg) to induce stomach tumors in rats over 6–12 months. Critical parameters:

- Dosing regimen : Combine MNNG with promoters like sodium taurocholate to accelerate tumorigenesis .

- Endpoint validation : Use histopathology (e.g., glandular atrophy, dysplasia) and transcriptomic profiling (RNA-seq) to confirm precancerous lesions .

- Mitigation controls : Co-administer chemopreventive agents (e.g., epigallocatechin gallate) to study protective pathways .

Q. What proteomic approaches are suitable for analyzing MNNG-induced cellular stress responses?

MNNG triggers oxidative stress and protein post-translational modifications. Recommended workflows:

- 2D-DIGE/MS : Resolve differentially expressed proteins (e.g., heat shock proteins, DNA repair enzymes) in MNNG-treated vs. control cells .

- Redox proteomics : Use iodoacetamide-based labeling to quantify cysteine oxidation in thiol-dependent proteins (e.g., peroxiredoxins) .

- Time-resolved analysis : Collect samples at 0–24 hours post-treatment to capture dynamic stress-response pathways .

Q. How do MNNG-induced mutations differ across cell lines with varying DNA repair capacities?

MNNG hypersensitivity is observed in cells deficient in O⁶-methylguanine-DNA methyltransferase (MGMT) or mismatch repair (MMR). Methodological strategies:

- Reporter assays : Use shuttle vectors (e.g., supF) to quantify mutation frequencies in MGMT-proficient vs. deficient cells .

- CRISPR knockouts : Generate isogenic cell lines lacking MSH2 or MLH1 to study MMR-dependent apoptosis .

- Comet assay : Measure DNA strand breaks to correlate repair efficiency with MNNG cytotoxicity .

Q. What transcriptomic signatures are associated with MNNG-initiated gastric cancer, and how can they be validated?

MNNG upregulates oncogenic pathways (e.g., Wnt/β-catenin) and downregulates tumor suppressors (e.g., CDH1). Validation approaches:

- Microarray/RNA-seq : Profile rat gastric tissues to identify dysregulated genes (e.g., COX-2, MYC) .

- Functional assays : Silence candidate genes (e.g., siRNA targeting COX-2) in MNNG-treated organoids to assess tumorigenic potential .

- Pathway enrichment : Use KEGG or GO term analysis to link signatures to carcinogenesis .

Methodological Challenges and Solutions

Q. How can researchers resolve contradictions in MNNG’s dose-response effects across studies?

Discrepancies arise from variations in cell type, exposure duration, and thiol content. Mitigation strategies:

Q. What advanced techniques quantify MNNG’s interaction with non-DNA targets (e.g., proteins or RNA)?

MNNG methylates ribosomal RNA and histones, altering epigenetic regulation. Recommended tools:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.